molecular formula C11H14N2O4 B3059172 4-(4-Methoxy-2-nitrophenyl)morpholine CAS No. 949571-66-8

4-(4-Methoxy-2-nitrophenyl)morpholine

Cat. No.: B3059172
CAS No.: 949571-66-8
M. Wt: 238.24
InChI Key: UJTLJYUBCUVDIX-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-nitrophenyl)morpholine typically involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent like acetonitrile. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Sodium hydroxide, acetonitrile as solvent.

Major Products Formed

    Reduction: 4-(4-Amino-2-nitrophenyl)morpholine.

    Oxidation: 4-(4-Hydroxy-2-nitrophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxy-2-nitrophenyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)morpholine
  • 4-(2-Nitrophenyl)morpholine
  • 4-(4-Methoxyphenyl)morpholine

Uniqueness

4-(4-Methoxy-2-nitrophenyl)morpholine is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

4-(4-methoxy-2-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-9-2-3-10(11(8-9)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTLJYUBCUVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672613
Record name 4-(4-Methoxy-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949571-66-8
Record name 4-(4-Methoxy-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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